1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl-
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Overview
Description
1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- typically involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and the process is monitored by thin layer chromatography (TLC) to ensure complete consumption of the starting materials . The synthetic route can be summarized as follows:
Starting Material: 1H-pyrazole-3-carboxylic acid chloride.
Reagents: Various hydrazine derivatives.
Catalyst: Anhydrous aluminum chloride.
Monitoring: Thin layer chromatography (TLC).
Chemical Reactions Analysis
1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- undergoes several types of chemical reactions, including:
Friedel-Crafts Acylation: This reaction involves the acylation of arenes in the presence of anhydrous aluminum chloride, leading to the formation of compounds such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides.
Substitution Reactions: The compound can react with various nucleophiles, such as aromatic diamines, to form 1H-pyrazole-3-carboxamides.
Hydrazone Formation: Reaction with phenylhydrazine results in the formation of hydrazone derivatives.
Scientific Research Applications
Antimicrobial Activity: The compound and its derivatives have shown significant antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as yeasts
Anticancer Research: Some derivatives of this compound have demonstrated promising anticancer properties, making it a potential candidate for drug development.
Medicinal Chemistry: The compound’s versatile reactivity makes it a valuable scaffold for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . In anticancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- can be compared with other similar compounds in the pyrazole family:
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: This compound shares a similar structure but differs in its functional groups, leading to variations in its reactivity and biological activities.
1H-Pyrazole-3-carboxamides: These compounds are formed by the reaction of 1H-pyrazole-3-carboxylic acid chloride with aromatic diamines and exhibit different pharmacological properties.
Hydrazone Derivatives: Formed by the reaction with phenylhydrazine, these derivatives have unique biological activities compared to the parent compound.
Properties
CAS No. |
188724-74-5 |
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Molecular Formula |
C23H15ClN2O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
4-benzoyl-1,5-diphenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C23H15ClN2O2/c24-23(28)20-19(22(27)17-12-6-2-7-13-17)21(16-10-4-1-5-11-16)26(25-20)18-14-8-3-9-15-18/h1-15H |
InChI Key |
BMXFKRHKUMZRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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